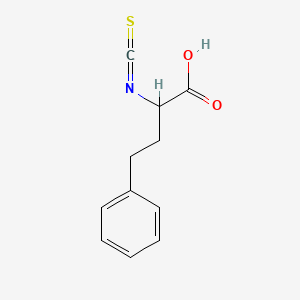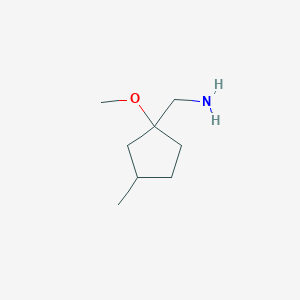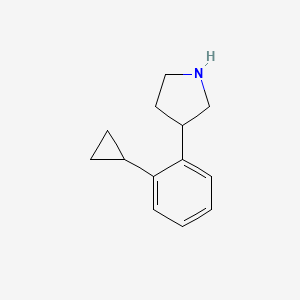
3-(2-Cyclopropylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyclopropylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-cyclopropylphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopropylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a classical method for the preparation of pyrrolidine derivatives is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . Another method involves the catalytic ammoniation of tetrahydrofuran (THF) using ammonia under high temperature and catalysis by solid acids .
Industrial Production Methods: In industrial settings, pyrrolidine is often produced via the gas-phase catalytic method using tetrahydrofuran and ammonia as raw materials. This process is carried out at high temperatures under the catalysis of solid acids . The separation of pyrrolidine from the crude product is achieved using nonporous adaptive crystals, which offer high purity and low energy cost .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyclopropylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 3-(2-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a protein kinase involved in cell signaling pathways . This interaction can modulate the activity of Akt, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,3-dione: A versatile scaffold used in the synthesis of bioactive agents and natural products.
Pyrrolone: Known for its anti-inflammatory and analgesic activities.
Uniqueness: 3-(2-Cyclopropylphenyl)pyrrolidine is unique due to the presence of the 2-cyclopropylphenyl group, which imparts distinct steric and electronic properties. This substitution can enhance the compound’s binding affinity to specific molecular targets, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-(2-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-4-13(11-7-8-14-9-11)12(3-1)10-5-6-10/h1-4,10-11,14H,5-9H2 |
InChI-Schlüssel |
JIRWBZZSEPGHGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=CC=C2C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




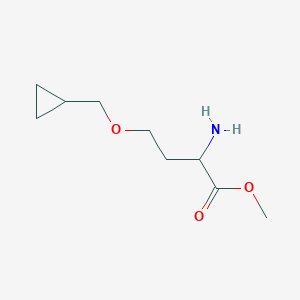
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
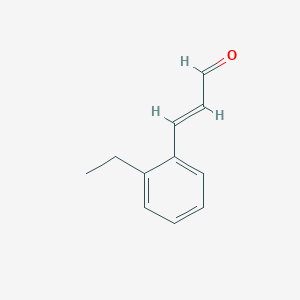
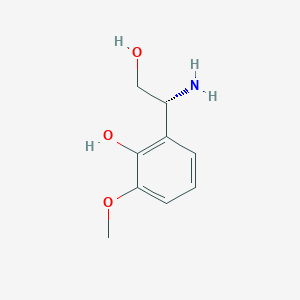


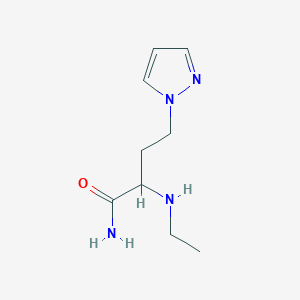

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
